

# Penfluridol: A Cross-Cancer Analysis of a Repurposed Antipsychotic's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Penfluridol |           |
| Cat. No.:            | B1679229    | Get Quote |

An objective comparison of **penfluridol**'s anti-cancer effects, supported by experimental data, reveals its broad-spectrum potential and diverse mechanisms of action across various cancer types. This guide synthesizes in vitro and in vivo findings to provide a comprehensive resource for researchers, scientists, and drug development professionals.

**Penfluridol**, a first-generation antipsychotic, is gaining significant attention in the oncology field as a promising repurposed drug.[1][2] Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain cancers and metastasis.[1][3] Extensive preclinical research has demonstrated its cytotoxic effects in a wide range of cancers, including breast, lung, pancreatic, glioblastoma, and renal cancers, by inducing apoptosis, autophagy, and inhibiting cell proliferation, metastasis, and invasion.[4]

## Comparative Efficacy of Penfluridol Across Cancer Cell Lines

The anti-proliferative activity of **penfluridol** has been quantified in numerous cancer cell lines, with IC50 values indicating its potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **penfluridol** in various cancer cell lines, providing a direct comparison of its efficacy.



| Cancer Type          | Cell Line            | IC50 (μM)  | Citation |
|----------------------|----------------------|------------|----------|
| Breast Cancer        | Paclitaxel-sensitive | ~2-3       | [5]      |
| Paclitaxel-resistant | ~4-5                 | [5]        |          |
| Pancreatic Cancer    | Panc-1               | 6-7 / 12.0 | [3][5]   |
| BxPC-3               | 6-7 / 9.3            | [3][5]     |          |
| AsPC-1               | 6-7                  | [5]        | _        |
| SU8686               | 16.2                 | [3]        | _        |

### In Vivo Tumor Growth Inhibition

**Penfluridol** has demonstrated significant tumor growth suppression in various animal models, highlighting its potential for clinical translation.

| Cancer Type                                      | In Vivo Model | Tumor Growth<br>Inhibition | Citation |
|--------------------------------------------------|---------------|----------------------------|----------|
| Breast Cancer                                    | Orthotopic    | 49%                        | [2][5]   |
| Metastatic Brain Tumors (intracardiac injection) | 90%           | [5][6]                     |          |
| Metastatic Brain Tumors (intracranial injection) | 72%           | [5][6]                     |          |
| Glioblastoma                                     | Subcutaneous  | 65%                        | [5]      |
| Intracranial                                     | 72%           | [5]                        |          |

### **Mechanisms of Action: A Multi-Faceted Approach**

**Penfluridol** exerts its anti-cancer effects through the modulation of several key signaling pathways. Its diverse mechanisms contribute to its broad-spectrum activity.



### Inhibition of Integrin Signaling in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC), **penfluridol** has been shown to suppress the integrin signaling axis, which is crucial for cell survival, proliferation, and metastasis.[6][7] Treatment with **penfluridol** leads to a reduction in the expression of integrin  $\alpha$ 6 and  $\beta$ 4, as well as downstream effectors like FAK, Paxillin, Rac1/2/3, and ROCK1.[6][7] This disruption of integrin signaling ultimately induces apoptosis.[6]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Penfluridol as a Candidate of Drug Repurposing for Anticancer Agent PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing the antipsychotic drug penfluridol for cancer treatment (Review) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Penfluridol: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Penfluridol: A Cross-Cancer Analysis of a Repurposed Antipsychotic's Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679229#cross-validation-of-penfluridol-s-effects-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com